molecular formula C22H28N2O4 B11104524 N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11104524
M. Wt: 384.5 g/mol
InChI Key: GIYXBVDTRUDYJG-OEAKJJBVSA-N
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Description

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-[4-(2-PENTANYL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenyl and phenoxy groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-[4-(2-PENTANYL)PHENOXY]ACETOHYDRAZIDE typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-[4-(2-pentanyl)phenoxy]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and requires controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-[4-(2-PENTANYL)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-[4-(2-PENTANYL)PHENOXY]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-[4-(2-PENTANYL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL]ACETOHYDRAZIDE
  • N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE
  • N’-[(E)-(3-CHLOROPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE

Uniqueness

N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLENE]-2-[4-(2-PENTANYL)PHENOXY]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications, setting it apart from similar compounds.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(4-pentan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H28N2O4/c1-5-7-16(2)17-10-12-19(13-11-17)28-15-21(25)24-23-14-18-8-6-9-20(26-3)22(18)27-4/h6,8-14,16H,5,7,15H2,1-4H3,(H,24,25)/b23-14+

InChI Key

GIYXBVDTRUDYJG-OEAKJJBVSA-N

Isomeric SMILES

CCCC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CCCC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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